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molecular formula C12H11BrClN3 B8694597 3-Bromo-4-(4-chlorophenyl)-2-hydrazinyl-6-methylpyridine CAS No. 917969-67-6

3-Bromo-4-(4-chlorophenyl)-2-hydrazinyl-6-methylpyridine

Cat. No. B8694597
M. Wt: 312.59 g/mol
InChI Key: JMXKCZBBTJLRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572808B2

Procedure details

The title compound (200 mg, 92% yield) as a white solid was prepared from 3-bromo-6-chloro-4-(4-chlorophenyl)-2-methylpyridine (220 mg, 0.7 mmol) by procedures analogous to those used for the preparation of 3-bromo-4-(4-chlorophenyl)-2-hydrazinyl-6-methylpyridine. HPLC/MS: retention time=2.87 min, [M+H]+=312.2.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:16])=[N:4][C:5](Cl)=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.BrC1C([NH:32][NH2:33])=NC(C)=CC=1C1C=CC(Cl)=CC=1>>[Br:1][C:2]1[C:3]([CH3:16])=[N:4][C:5]([NH:32][NH2:33])=[CH:6][C:7]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C1=CC=C(C=C1)Cl)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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